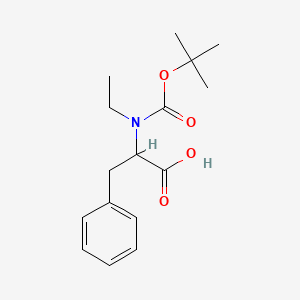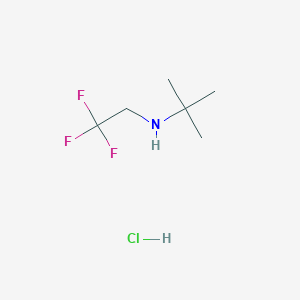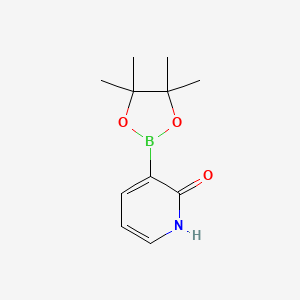
N-Boc-N-ethyl-DL-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-N-ethyl-DL-phenylalanine, also known as N-(tert-butoxycarbonyl)-N-ethylphenylalanine, is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethyl group attached to the nitrogen atom of the phenylalanine molecule. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Mecanismo De Acción
Mode of Action
The compound is a derivative of phenylalanine, an essential amino acid, and it contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis for the protection of amino groups . The Boc group can be removed under acidic conditions, revealing the amino group . This property is often utilized in peptide synthesis.
Análisis Bioquímico
Biochemical Properties
It is known that the compound is a derivative of Phenylalanine, which is used in enantioselective hydrolysis of amino acid esters
Molecular Mechanism
It is known that the compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-ethyl-DL-phenylalanine typically involves the protection of the amine group of phenylalanine with a Boc group, followed by the introduction of an ethyl group. The process can be summarized as follows:
Protection of the Amine Group: The amine group of phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-N-ethyl-DL-phenylalanine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Alkyl or aryl halides, potassium carbonate.
Major Products Formed
Deprotection: Phenylalanine derivatives with free amine groups.
Substitution: Various N-alkyl or N-aryl phenylalanine derivatives.
Aplicaciones Científicas De Investigación
N-Boc-N-ethyl-DL-phenylalanine has several applications in scientific research, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, where the Boc group protects the amine functionality during the coupling reactions.
Pharmaceutical Research: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: It serves as a model compound in studies related to amino acid metabolism and enzyme-substrate interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-DL-phenylalanine: Similar to N-Boc-N-ethyl-DL-phenylalanine but lacks the ethyl group.
N-Boc-4-iodo-L-phenylalanine: Contains an iodine atom at the para position of the phenyl ring.
Uniqueness
This compound is unique due to the presence of both the Boc protecting group and the ethyl group on the nitrogen atom. This dual modification provides enhanced stability and selectivity in chemical reactions compared to other Boc-protected phenylalanine derivatives .
Propiedades
IUPAC Name |
2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-5-17(15(20)21-16(2,3)4)13(14(18)19)11-12-9-7-6-8-10-12/h6-10,13H,5,11H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUONYUXLITPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2826521.png)

![2-[3-(4-chlorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide](/img/structure/B2826526.png)
![2-hydroxy-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B2826527.png)

![1-methyl-3-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole](/img/structure/B2826531.png)

![1-Phenyl-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2826533.png)
![Methyl 2-(2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate](/img/structure/B2826536.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile](/img/structure/B2826537.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide](/img/structure/B2826538.png)



